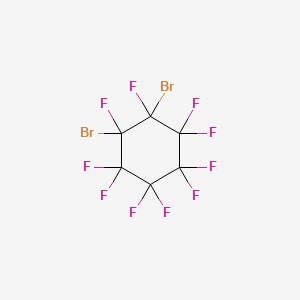
1,2-Dibromodecafluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is a halogenated cyclohexane derivative characterized by the presence of bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane typically involves the bromination and fluorination of cyclohexane derivatives. One common method is the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild conditions . The fluorination can be achieved using reagents like Selectfluor or other fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of room-temperature ionic liquids as solvents can enhance the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form partially or fully dehalogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex halogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions include partially fluorinated cyclohexanes, dehalogenated cyclohexanes, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex halogenated compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms allows for strong interactions with biological macromolecules, potentially affecting their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromo-3,4,5,6-tetrafluorobenzene: Another highly halogenated compound with similar properties but different structural configuration.
1,2-Dibromoethane: A simpler dibromo compound used in various industrial applications.
1,2-Dibromo-4,5-difluorobenzene: A related compound with fewer fluorine atoms and different reactivity.
Uniqueness
1,2-Dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane is unique due to its high degree of halogenation, which imparts exceptional chemical stability and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
336-12-9 |
|---|---|
Formule moléculaire |
C6Br2F10 |
Poids moléculaire |
421.86 g/mol |
Nom IUPAC |
1,2-dibromo-1,2,3,3,4,4,5,5,6,6-decafluorocyclohexane |
InChI |
InChI=1S/C6Br2F10/c7-1(9)2(8,10)4(13,14)6(17,18)5(15,16)3(1,11)12 |
Clé InChI |
UZFCMXAAGXJLNT-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)Br)(F)Br)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



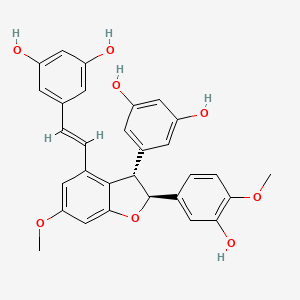
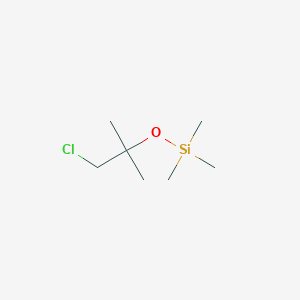

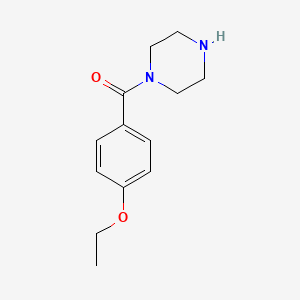
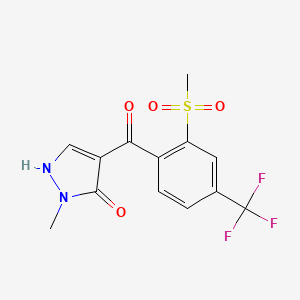
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
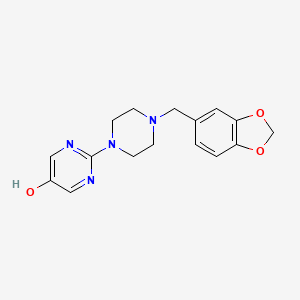
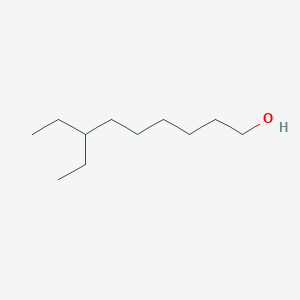
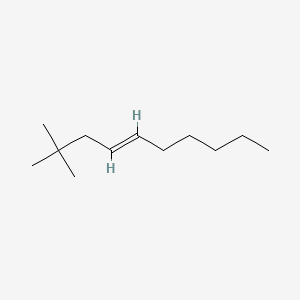
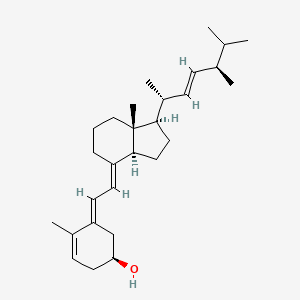
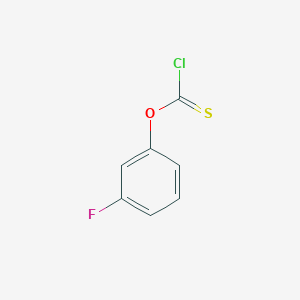

![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
